Rhodamine 6G hydrazide
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Overview
Description
Rhodamine 6G hydrazide is a derivative of the well-known fluorescent dye Rhodamine 6G. It is characterized by the presence of a hydrazide group, which enhances its chemical reactivity and allows for the formation of various derivatives. This compound is widely used in scientific research due to its excellent photophysical properties, such as high fluorescence quantum yield, long absorption and emission wavelengths, and high photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine 6G hydrazide can be synthesized through a two-step reaction process. Initially, Rhodamine 6G is reacted with hydrazine hydrate to form the hydrazide derivative. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions . The reaction can be represented as follows:
Rhodamine 6G+Hydrazine Hydrate→Rhodamine 6G Hydrazide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 6G hydrazide undergoes various chemical reactions, including:
Hydrazone Formation: Reacts with aldehydes or ketones to form hydrazones.
Oxidation: Can be oxidized to form corresponding azides.
Substitution: Undergoes nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrazone Formation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Substitution: Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Azides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Rhodamine 6G hydrazide has a wide range of applications in scientific research:
Fluorescent Probes: Used as a fluorescent probe for detecting metal ions such as copper and mercury in biological and environmental samples.
Biological Imaging: Employed in cellular imaging to monitor intracellular processes due to its high fluorescence intensity.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Medical Diagnostics: Applied in diagnostic assays for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of Rhodamine 6G hydrazide involves its ability to bind selectively to target molecules, leading to changes in its fluorescence properties. For instance, when used as a probe for metal ions, the binding of the ion induces a conformational change in the molecule, resulting in fluorescence enhancement or quenching . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B Hydrazide: Similar in structure but with different photophysical properties.
Fluorescein Hydrazide: Another fluorescent dye derivative with distinct absorption and emission characteristics.
Coumarin Hydrazide: Known for its use in fluorescent probes and sensors.
Uniqueness
Rhodamine 6G hydrazide stands out due to its high fluorescence quantum yield and photostability, making it particularly suitable for long-term imaging and sensing applications. Its ability to form stable hydrazone derivatives also adds to its versatility in chemical synthesis .
Properties
Molecular Formula |
C26H28N4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-amino-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C26H28N4O2/c1-5-28-21-13-23-19(11-15(21)3)26(18-10-8-7-9-17(18)25(31)30(26)27)20-12-16(4)22(29-6-2)14-24(20)32-23/h7-14,28-29H,5-6,27H2,1-4H3 |
InChI Key |
QUMMHDKUYXGXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N)C5=C(O2)C=C(C(=C5)C)NCC |
Origin of Product |
United States |
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